D-serine

Vue d'ensemble

Description

D-serine is a naturally occurring amino acid that plays a crucial role in the central nervous system. It functions as a co-agonist of the glutamate-bound N-methyl-D-aspartate receptor, regulating neurotransmission and synaptic plasticity. This compound is highly concentrated in the mammalian brain and is involved in various brain functions such as memory and learning .

Mécanisme D'action

Target of Action:

D-serine primarily acts as a co-agonist at the NMDA glutamate receptor . These receptors play a crucial role in synaptic plasticity, learning, and memory. By binding to the NMDA receptor, this compound enhances glutamate-mediated neurotransmission, which is essential for cognitive processes .

Pharmacokinetics:

Analyse Biochimique

Biochemical Properties

D-serine is synthesized by serine racemase (SR) and degraded by D-amino acid oxidase (DAO) . It interacts with these enzymes, and the nature of these interactions is crucial for maintaining the precise regulation of this compound levels in the human body .

Cellular Effects

This compound mediates the cellular proliferation of tubular cells via mTOR signaling and induces kidney remodeling as a compensatory reaction to the loss of kidney mass . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts as an endogenous ligand for NMDA- and δ2 glutamate receptors, influencing brain functions such as learning and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in living kidney donors, the removal of the kidney results in an increase in blood this compound level, which in turn accelerates kidney remodeling and augments kidney clearance, thus reducing blood levels of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues. Sodium-coupled monocarboxylate transporters (SMCTs) have been identified as the this compound transporters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-serine can be synthesized from levorotary serine through a racemization reaction catalyzed by serine racemase, a pyridoxal 5′-phosphate-dependent enzyme . Another method involves the reaction of glycine and formaldehyde in the presence of microorganisms with this compound synthesis activity .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of DL-2-amino-3-alkoxy propionic acid, followed by acetylation and enzymatic reaction using amino-acylase . Another method includes mixing levorotary serine with S-phenyl ethanesulfonic acid and an aromatic aldehyde catalyst, followed by reaction at elevated temperatures .

Types of Reactions:

Racemization: Catalyzed by serine racemase, converting levorotary serine to this compound.

Dehydration: Serine racemase also catalyzes the α,β-elimination dehydration of this compound.

Common Reagents and Conditions:

Oxidative Deamination: Requires D-amino acid oxidase and flavine adenine dinucleotide.

Racemization: Requires serine racemase and pyridoxal 5′-phosphate.

Major Products:

Oxidation: Hydroxypyruvate.

Racemization: this compound from levorotary serine.

Dehydration: Pyruvate.

Applications De Recherche Scientifique

Psychiatric Disorders

D-serine has been extensively studied for its potential therapeutic effects in psychiatric conditions, particularly schizophrenia and depression.

- Schizophrenia : Research indicates that patients with schizophrenia often exhibit lower serum levels of this compound compared to healthy controls. Clinical trials have shown that high doses of this compound (60 mg/kg/day) can significantly improve symptoms across various scales, including the Positive and Negative Syndrome Scale (PANSS) and the MATRICS Consensus Cognitive Battery . A meta-analysis demonstrated that this compound supplementation can lead to notable improvements in both positive and negative symptoms of schizophrenia .

- Depression : Emerging studies suggest that this compound may also play a role in mood regulation. It has been proposed as a biomarker for antidepressant response, particularly in relation to ketamine treatment. Preclinical models indicate that modulating this compound levels can influence depressive behaviors, suggesting its potential as an adjunctive therapy .

Cognitive Function

This compound's role in enhancing cognitive function has been investigated through various studies.

- Cognitive Enhancement : A randomized controlled trial involving older adults demonstrated that administration of this compound improved executive functions such as spatial memory and problem-solving abilities. Participants who exhibited higher increases in plasma this compound levels showed better performance on cognitive tasks .

- Neuroprotective Effects : Preclinical studies suggest that this compound administration can reverse cognitive deficits induced by NMDA receptor antagonists, indicating its potential protective effects against cognitive decline associated with aging or neurodegenerative diseases .

Kidney Function

Recent research has identified this compound as a potential biomarker for kidney health.

- Chronic Kidney Disease : Studies indicate that this compound levels correlate with kidney function, suggesting its utility in diagnosing chronic kidney disease (CKD). The combination of blood and urinary dynamics of this compound effectively distinguishes CKD from non-CKD patients, highlighting its role as a diagnostic tool .

Case Study 1: this compound in Schizophrenia Treatment

A double-blind placebo-controlled study evaluated the efficacy of high-dose this compound (60 mg/kg/day) over 16 weeks in patients with schizophrenia. Results indicated significant improvements in negative symptoms and cognitive function compared to placebo groups. This study supports the hypothesis that this compound can be an effective adjunct therapy for managing schizophrenia .

Case Study 2: Cognitive Enhancement in Older Adults

In a controlled trial involving healthy older adults, participants receiving this compound demonstrated statistically significant improvements in executive functioning tasks compared to those on placebo. The findings suggest that this compound supplementation may enhance cognitive resilience in aging populations .

Comparaison Avec Des Composés Similaires

Levorotary Serine: The precursor of D-serine, involved in the same racemization reaction.

D-aspartate: Another D-amino acid present in the brain, but at lower concentrations than this compound.

D-alanine: Present in the brain at lower levels, contributing to brain function.

Uniqueness of this compound: this compound is unique due to its high concentration in the mammalian brain and its specific role as a co-agonist of the N-methyl-D-aspartate receptor, which is crucial for synaptic plasticity and neurotransmission .

Activité Biologique

D-serine is a naturally occurring amino acid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). It is recognized primarily as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in neuropsychiatric disorders.

This compound acts as an endogenous ligand at the glycine site of NMDA receptors. This interaction enhances the receptor's activity and is critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The synthesis of this compound occurs primarily in glial cells via the enzyme serine racemase (SR), which converts L-serine into this compound. Following its release, this compound is degraded by D-amino acid oxidase (DAAO) .

Key Enzymes Involved:

- Serine Racemase (SR): Converts L-serine to this compound.

- D-amino Acid Oxidase (DAAO): Degrades this compound into byproducts.

2.1 Neuropsychiatric Disorders

This compound has garnered attention for its potential therapeutic effects in several neuropsychiatric conditions, notably schizophrenia and major depressive disorder. Research indicates that alterations in this compound levels are associated with these disorders.

- Schizophrenia: Clinical studies have shown that supplementation with this compound can improve cognitive functions and reduce symptoms in patients with schizophrenia. For instance, a 4-week open-label study demonstrated that high doses (60 mg/kg/day) of this compound significantly improved neurocognitive function . Furthermore, a double-blind study found improvements in mismatch negativity (MMN), a neurophysiological marker indicative of NMDA receptor activity .

- Major Depressive Disorder: this compound's role as a biomarker and potential treatment avenue for depression is under investigation. Its modulation of glutamate receptors may contribute to antidepressant effects similar to those observed with ketamine .

2.2 Cognitive Enhancement

Recent studies have explored the cognitive-enhancing effects of this compound in healthy older adults. A randomized controlled trial revealed that a single dose of this compound improved executive functions, particularly spatial memory and problem-solving skills . The results indicated a significant correlation between increased plasma levels of this compound and improved cognitive performance.

3. Case Studies and Clinical Trials

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Open-label study | Schizophrenia patients | 60 mg/kg/day this compound for 4 weeks | Improved neurocognitive function |

| Double-blind trial | At-risk individuals | 60 mg/kg/day this compound for 16 weeks | Reduction in prodromal symptoms |

| Crossover trial | Healthy older adults | Single dose of this compound | Improved executive function and spatial memory |

4. Safety and Tolerability

This compound has been shown to be safe at higher doses, with studies indicating that doses up to 120 mg/kg/day are well tolerated in humans . Adverse effects are generally mild and transient, making it a promising candidate for further clinical applications.

5.

This compound exhibits significant biological activity through its role as an NMDA receptor co-agonist, influencing various cognitive functions and presenting therapeutic potential for neuropsychiatric disorders. Ongoing research continues to elucidate its mechanisms and expand its clinical applications.

Propriétés

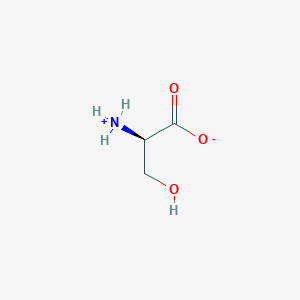

IUPAC Name |

(2R)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041021 | |

| Record name | D-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

364 mg/mL at 20 °C | |

| Record name | D-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

312-84-5 | |

| Record name | D-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K77H2Z9B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | D-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.